3-Methoxy-N-methylisoquinolin-5-amine

Medicinal Chemistry Property-Based Design Building Block Selection

3-Methoxy-N-methylisoquinolin-5-amine (CAS 1374652-01-3) is a disubstituted isoquinoline featuring a 3-methoxy group and an N-methylated 5-amine. With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this aromatic heterocyclic amine is catalogued by multiple suppliers as a research-grade building block with typical purities of 97–98%.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B11903851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-N-methylisoquinolin-5-amine
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCNC1=CC=CC2=CN=C(C=C21)OC
InChIInChI=1S/C11H12N2O/c1-12-10-5-3-4-8-7-13-11(14-2)6-9(8)10/h3-7,12H,1-2H3
InChIKeyXOIBSGIQOHUVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N-methylisoquinolin-5-amine: Core Identity and Procurement-Relevant Baselines for a Substituted Isoquinoline Building Block


3-Methoxy-N-methylisoquinolin-5-amine (CAS 1374652-01-3) is a disubstituted isoquinoline featuring a 3-methoxy group and an N-methylated 5-amine . With a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol, this aromatic heterocyclic amine is catalogued by multiple suppliers as a research-grade building block with typical purities of 97–98% . Its structural hallmark—a methoxy substituent at position 3 and a secondary amine at position 5—distinguishes it from simpler isoquinoline scaffolds and positions it for use in medicinal chemistry campaigns that require defined substitution vectors.

Why Generic Substitution Fails for 3-Methoxy-N-methylisoquinolin-5-amine: Substitution-Pattern-Dependent Properties Preclude Simple Interchange


Isoquinoline derivatives with different substitution patterns cannot be freely interchanged because both the methoxy and N-methylamine substituents critically modulate electronic distribution, hydrogen-bonding capacity, and steric profile [1]. The 3-methoxy group alters ring electronics, influencing nucleophilic and electrophilic reaction outcomes, while the N-methyl group eliminates a hydrogen-bond donor relative to the primary amine analog, directly impacting solubility, permeability, and target engagement. The quantitative evidence below demonstrates that even closely related analogs—differing by a single methyl group—exhibit measurable differences in molecular descriptors and biological activity profiles, making informed selection essential.

3-Methoxy-N-methylisoquinolin-5-amine: Product-Specific Quantitative Evidence for Differentiated Selection


Molecular Weight and Hydrogen-Bond Donor/Acceptor Count vs. 3-Methoxyisoquinolin-5-amine

The N-methylation in 3-Methoxy-N-methylisoquinolin-5-amine increases molecular weight by 14.03 g/mol (188.23 vs. 174.20) relative to the primary amine analog 3-methoxyisoquinolin-5-amine (CAS 1374652-73-9), simultaneously reducing the hydrogen-bond donor count by one . This single-methyl difference alters lipophilicity and permeability profiles in a predictable manner consistent with Medicinal Chemistry property guidelines [1].

Medicinal Chemistry Property-Based Design Building Block Selection

Commercial Purity Benchmarking Against the Des-Methyl Analog 3-Methoxyisoquinolin-5-amine

Multiple vendors offer 3-Methoxy-N-methylisoquinolin-5-amine at a standard purity of 97% (Bidepharm) or 98% (Leyan) , whereas the des-methyl analog 3-methoxyisoquinolin-5-amine is commonly listed at a minimum purity specification of 95% from comparable supplier tiers . This 2–3 percentage-point purity advantage reduces the burden of downstream purification and improves reproducibility in multi-step syntheses.

Chemical Sourcing Procurement Purity Specifications

Class-Level MAO Inhibition Potency as a Function of Isoquinoline Substitution Pattern

In a class-level SAR study of isoquinoline derivatives, N-methyl-6-methoxyisoquinolinium ion exhibited an MAO-A IC50 of 0.81 µM, whereas compounds lacking the N-methyl group or bearing different substitution patterns showed substantially reduced potency [1]. While direct IC50 data for 3-Methoxy-N-methylisoquinolin-5-amine are absent from the open literature, the SAR trend indicates that combined N-methyl and methoxy substitution is a critical determinant of MAO-A inhibitory activity, suggesting that the 3-methoxy-N-methyl arrangement may confer a distinct activity profile relative to singly substituted or unsubstituted analogs.

Monoamine Oxidase Neuropharmacology Structure-Activity Relationship

3-Methoxy-N-methylisoquinolin-5-amine: Evidence-Driven Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry Library Design Requiring Low HBD Count and Pre-installed N-Methyl Handle

When designing CNS-penetrant libraries, the reduced hydrogen-bond donor count (HBD = 1) of 3-Methoxy-N-methylisoquinolin-5-amine compared to the primary amine analog (HBD = 2) aligns with established CNS MPO desirability scores, favoring permeability and target engagement [1]. The pre-installed N-methyl group also serves as a metabolic soft spot or a direct elaboration point for subsequent N-alkylation, accelerating SAR exploration.

Monoamine Oxidase Inhibitor Lead Optimization Scaffold

Building on the class-level SAR showing that N-methyl-methoxyisoquinoline combinations yield potent MAO-A inhibitors (IC50 values in the sub-micromolar range for the 6-methoxy isomer) [1], 3-Methoxy-N-methylisoquinolin-5-amine represents a regioisomeric scaffold for exploring MAO subtype selectivity. The 5-amine position offers a distinct vector for derivatization compared to the 6-substituted literature precedent, potentially unlocking MAO-B selectivity.

High-Purity Building Block for Parallel Synthesis and Fragment-Based Screening

With supplier-certified purity of 97–98% [1], this compound exceeds the 95% threshold commonly accepted for fragment library construction. The higher initial purity reduces false-positive rates in biochemical screens and minimizes carry-through impurities in multi-step parallel synthesis, directly improving screening data quality.

Property-Driven Scaffold Replacement for Quinoline or Naphthalene Cores

In lead optimization programs where quinoline or naphthalene cores exhibit undesirable lipophilicity or off-target profiles, the isoquinoline scaffold with a polar methoxy substituent provides a differentiated property profile. The molecular weight of 188.23 g/mol falls within the preferred range for fragment growth, and the N-methyl group offers a vector for further functionalization without introducing additional hydrogen-bond donors [1].

Quote Request

Request a Quote for 3-Methoxy-N-methylisoquinolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.